4-amino-1-(2,2-dimethylpropyl)pyrrolidin-2-one
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Overview
Description
4-amino-1-(2,2-dimethylpropyl)pyrrolidin-2-one, also known as 4-Amino-2-Ketopentane, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 4-amino-1-(2,2-dimethylpropyl)pyrrolidin-2-one is not fully understood, but it has been found to inhibit monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-amino-1-(2,2-dimethylpropyl)pyrrolidin-2-one exhibits various biochemical and physiological effects, including increased levels of dopamine and serotonin in the brain, as well as decreased levels of norepinephrine. This compound has also been found to exhibit antioxidant properties, which may contribute to its potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-amino-1-(2,2-dimethylpropyl)pyrrolidin-2-one in lab experiments is its potential therapeutic applications in the treatment of neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of 4-amino-1-(2,2-dimethylpropyl)pyrrolidin-2-one, including further investigation into its potential therapeutic applications in the treatment of neurological disorders. Additionally, its mechanism of action should be further elucidated to better understand its potential biochemical and physiological effects. Further studies should also be conducted to determine its toxicity and potential side effects.
Synthesis Methods
The synthesis of 4-amino-1-(2,2-dimethylpropyl)pyrrolidin-2-one can be achieved through several methods, including the reaction between 2,2-dimethyl-1,3-propanediol and 4-pyrrolidinone, followed by the addition of ammonia and hydrogenation. Another method involves reacting 2,2-dimethyl-1,3-propanediol with 4-pyrrolidinone and ammonium formate, followed by hydrogenation.
Scientific Research Applications
4-amino-1-(2,2-dimethylpropyl)pyrrolidin-2-one has been studied for its potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and drug discovery. This compound has been found to exhibit inhibitory effects on enzymes such as monoamine oxidase, making it a potential candidate for the treatment of neurological disorders.
properties
IUPAC Name |
4-amino-1-(2,2-dimethylpropyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)6-11-5-7(10)4-8(11)12/h7H,4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYNWVAFIBKSQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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